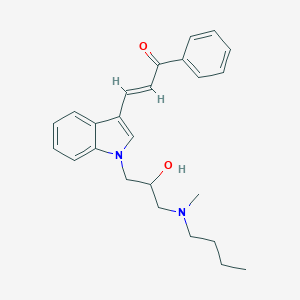
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine typically involves the reaction of 2,4-dinitrophenyl derivatives with piperidine under controlled conditions. One common method includes the nucleophilic substitution reaction where 2,4-dinitrophenyl halides react with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, acetonitrile.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino-substituted piperidine derivatives.
Oxidation: Oxidized piperidine derivatives.
科学的研究の応用
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
類似化合物との比較
- 1-(2,4-Dinitrophenyl)piperidine
- 1-(2,4-Dinitrophenyl)-3-methylpiperidine
- 1-(2,4-Dinitrophenyl)-3-ethylpiperidine
Comparison: 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and resistance to metabolic degradation.
特性
IUPAC Name |
1-(2,4-dinitrophenyl)-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O4/c13-12(14,15)8-2-1-5-16(7-8)10-4-3-9(17(19)20)6-11(10)18(21)22/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPJDBFAYPCRKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[3-(diisobutylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one](/img/structure/B379440.png)

![(2e)-1-(4-bromophenyl)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)prop-2-en-1-one](/img/structure/B379443.png)
![(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379445.png)
![(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379447.png)
![(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379448.png)
![8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE](/img/structure/B379449.png)
![4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE](/img/structure/B379450.png)
![2-(methoxymethyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379451.png)
![N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE](/img/structure/B379452.png)
![9,9-dimethyl-12-(5-methylthiophen-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B379456.png)
![2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline](/img/structure/B379461.png)
![N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B379462.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B379463.png)
